S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate

Medicinal Chemistry Organic Synthesis Building Block Selection

S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate (CAS 114326-10-2), also known as N-Boc-S-acetyl-cysteamine, is a thioester derivative of a Boc-protected aminoethyl group. It is a versatile building block widely utilized in organic and medicinal chemistry for the synthesis of bioactive compounds, particularly where orthogonal protection strategies are required.

Molecular Formula C9H17NO3S
Molecular Weight 219.3 g/mol
CAS No. 114326-10-2
Cat. No. B039243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate
CAS114326-10-2
Molecular FormulaC9H17NO3S
Molecular Weight219.3 g/mol
Structural Identifiers
SMILESCC(=O)SCCNC(=O)OC(C)(C)C
InChIInChI=1S/C9H17NO3S/c1-7(11)14-6-5-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12)
InChIKeySYLBKLDSMWKIJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate (CAS 114326-10-2): A Boc-Protected Aminoethyl Thioester Building Block for Orthogonal Synthetic Strategies


S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate (CAS 114326-10-2), also known as N-Boc-S-acetyl-cysteamine, is a thioester derivative of a Boc-protected aminoethyl group [1]. It is a versatile building block widely utilized in organic and medicinal chemistry for the synthesis of bioactive compounds, particularly where orthogonal protection strategies are required . The compound is characterized by its molecular formula C9H17NO3S and a molecular weight of 219.30 g/mol [1].

Why S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate Cannot Be Replaced by Unprotected or Alternative Protected Analogs


The tert-butoxycarbonyl (Boc) group in S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate provides critical, quantifiable differentiation in key physicochemical properties compared to its unprotected analog, S-(2-aminoethyl) ethanethioate [1]. These differences directly impact solubility, reactivity, and compatibility in multi-step synthetic sequences. The Boc group not only masks the nucleophilic amine, preventing undesired side reactions, but also significantly alters the compound's lipophilicity and hydrogen-bonding capacity, which are essential parameters for reaction design and purification [1]. Substituting this compound with an unprotected or alternatively protected analog without careful consideration of these property shifts can lead to reduced yields, complex purification, or complete synthetic failure. The following section quantifies these critical differences.

S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate: Quantitative Differentiation from Closest Analogs


Molecular Weight and Lipophilicity Comparison vs. Unprotected Analog (S-(2-aminoethyl) ethanethioate)

The Boc protecting group in S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate (CAS 114326-10-2) confers a substantially higher molecular weight and increased lipophilicity compared to its unprotected analog, S-(2-aminoethyl) ethanethioate (CAS 6197-31-5) [1][2]. These physicochemical differences are critical for predicting solubility, chromatographic behavior, and membrane permeability in biological systems.

Medicinal Chemistry Organic Synthesis Building Block Selection

Hydrogen Bond Donor/Acceptor Profile Comparison vs. Boc-Cys(Acm)-OH

The hydrogen-bonding capacity of a building block is a key determinant of its reactivity and solubility in polar media. S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate (CAS 114326-10-2) possesses a distinct hydrogen bond donor and acceptor profile compared to a closely related Boc-protected thiol, Boc-Cys(Acm)-OH (CAS 19746-37-3) [1][2]. This difference stems from the absence of a carboxylic acid group in the target compound.

Peptide Synthesis Medicinal Chemistry Reaction Optimization

Commercial Purity Benchmarking vs. Unprotected Hydrochloride Salt

For procurement and experimental reproducibility, the typical commercial purity of a building block is a critical selection factor. S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate is routinely available at a standard purity of 95% . This is comparable to the purity offered for the unprotected analog in its hydrochloride salt form (CAS 17612-91-8), which is also commonly supplied at 95% .

Procurement Quality Control Synthetic Reliability

Synthetic Utility as a Cysteamine Precursor in Patented Processes

The strategic value of S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate is demonstrated by its use as a key intermediate in patented processes. Specifically, it is employed in the synthesis of cysteamine and its salts, a drug used for the treatment of nephropathic cystinosis [1]. This application highlights the compound's ability to serve as a protected precursor to a primary amine thiol, a transformation that is central to many medicinal chemistry programs.

Process Chemistry API Intermediate Patented Synthesis

Optimal Application Scenarios for S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate Based on Quantitative Differentiation


Multi-Step Synthesis of Complex Bioactive Molecules Requiring Orthogonal Protection

In the synthesis of disulfide-rich peptides or complex natural product analogs, the Boc group of S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate allows for the selective deprotection of the amine under acidic conditions without affecting the thioester moiety [1]. This orthogonal reactivity, quantified by the compound's distinct physicochemical profile compared to its unprotected analog [2], enables chemists to install a protected thiol equivalent early in a synthetic sequence and unmask it at a later stage with high precision .

Synthesis of Cysteamine and Cysteamine-Derived Pharmaceutical Intermediates

As evidenced by its use in a patented process (US20180111897A1), this compound is a preferred intermediate for the production of cysteamine salts, a key therapeutic agent for cystinosis [3]. The Boc protection is essential for the process's success, preventing premature amine oxidation or undesired side reactions during the synthetic steps leading to the final product.

Preparation of Functionalized Thiols for Bioconjugation and Material Science

The thioester group in S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate serves as a masked thiol that can be unmasked under mild reductive or nucleophilic conditions [1]. The enhanced lipophilicity and lower hydrogen-bonding capacity of the Boc-protected compound [2] facilitate its use in less polar reaction media, which is often required for the efficient modification of hydrophobic surfaces or polymers in material science applications.

Building Block for High-Throughput Screening (HTS) Libraries with Enhanced Lipophilicity

The significantly higher XLogP3-AA value of 1.4 for this compound, compared to -0.3 for its unprotected analog [2], makes it a more suitable scaffold for constructing screening libraries where membrane permeability or a higher degree of lipophilicity is desired. This property can be a deciding factor in the early stages of drug discovery when selecting building blocks for lead optimization.

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